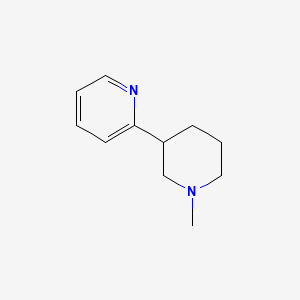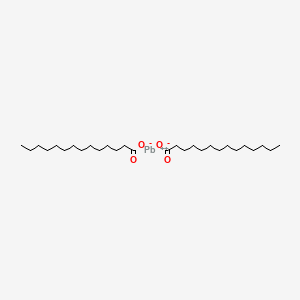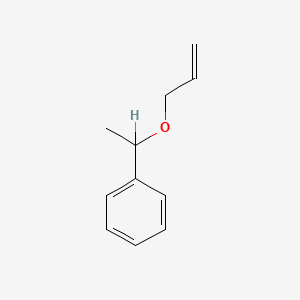
Calcium dimethyl dicarbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium dimethyl dicarbonate is an organic compound that belongs to the class of dialkyl carbonates. It is a colorless liquid with a mild odor and is known for its low toxicity and high biodegradability. This compound is used in various industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Calcium dimethyl dicarbonate can be synthesized through the reaction of dimethyl carbonate with calcium hydroxide. The reaction typically occurs under mild conditions, with the temperature maintained around 25-30°C. The reaction can be represented as follows:
Ca(OH)2+2(CH3O)2CO→Ca(OCOOCH3)2+2H2O
Industrial Production Methods
Industrial production of this compound involves the use of continuous flow reactors to ensure a consistent and high yield. The process is optimized to minimize the formation of by-products and to ensure the purity of the final product. The use of catalysts such as calcium oxide can further enhance the reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Calcium dimethyl dicarbonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form calcium carbonate and methanol.
Reduction: It can be reduced to form calcium oxide and methanol.
Substitution: It can undergo nucleophilic substitution reactions to form various esters and ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as alcohols and amines are used under mild conditions.
Major Products
Oxidation: Calcium carbonate and methanol.
Reduction: Calcium oxide and methanol.
Substitution: Various esters and ethers depending on the nucleophile used.
Applications De Recherche Scientifique
Calcium dimethyl dicarbonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of esters and ethers.
Biology: It is used in the study of enzyme-catalyzed reactions and as a stabilizing agent for biological samples.
Medicine: It is explored for its potential use in drug delivery systems due to its biocompatibility.
Industry: It is used in the production of polymers, coatings, and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of calcium dimethyl dicarbonate involves its ability to act as an electrophile in chemical reactions. It can react with nucleophiles to form stable products. The molecular targets include various functional groups such as hydroxyl, amino, and carboxyl groups. The pathways involved include nucleophilic substitution and esterification reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethyl carbonate
- Diethyl carbonate
- Di-tert-butyl dicarbonate
Uniqueness
Calcium dimethyl dicarbonate is unique due to its ability to form stable complexes with calcium ions, which enhances its reactivity and stability in various chemical reactions. Unlike other dialkyl carbonates, it has a higher boiling point and is less volatile, making it suitable for high-temperature applications.
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique chemical properties make it an essential reagent in organic synthesis, biological studies, and industrial processes. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utilization in scientific research and industrial applications.
Propriétés
Numéro CAS |
24331-27-9 |
|---|---|
Formule moléculaire |
C4H6CaO6 |
Poids moléculaire |
190.16 g/mol |
Nom IUPAC |
calcium;methyl carbonate |
InChI |
InChI=1S/2C2H4O3.Ca/c2*1-5-2(3)4;/h2*1H3,(H,3,4);/q;;+2/p-2 |
Clé InChI |
QKIIAXWPNQIENK-UHFFFAOYSA-L |
SMILES canonique |
COC(=O)[O-].COC(=O)[O-].[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


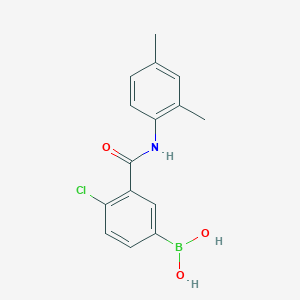



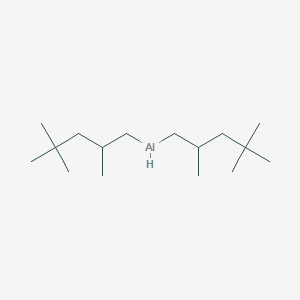
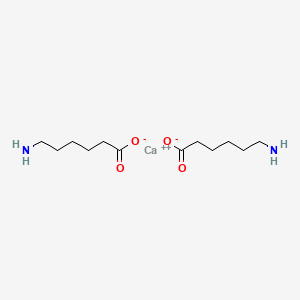
![2-[(3S)-3-methylpentoxy]carbonylbenzoic acid](/img/structure/B12646291.png)

